4-METHYL-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}-3-NITROBENZAMIDE
Overview
Description
4-METHYL-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}-3-NITROBENZAMIDE is a complex organic compound that features a unique combination of functional groups, including a naphthalene ring, a pyrazole ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}-3-NITROBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Naphthalene Group: The naphthalene group is introduced via a Friedel-Crafts alkylation reaction, where naphthalene is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Nitrobenzamide Moiety: The nitrobenzamide group is synthesized by nitration of a benzene ring followed by amidation with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}-3-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-METHYL-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}-3-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-METHYL-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The naphthalene and pyrazole rings facilitate binding to hydrophobic pockets in proteins, influencing enzyme activity and receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-N-NAPHTHALEN-1-YL-BENZENESULFONAMIDE: Similar in structure but contains a sulfonamide group instead of a nitrobenzamide moiety.
N-Methyl-1-naphthalenemethylamine: Contains a naphthalene ring and an amine group but lacks the pyrazole and nitrobenzamide components.
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine: Features a naphthalene ring and an amine group but includes a thiophene ring instead of a pyrazole.
Uniqueness
4-METHYL-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}-3-NITROBENZAMIDE is unique due to its combination of a nitrobenzamide moiety with a naphthalene and pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-methyl-N-[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15-9-10-17(11-21(15)26(28)29)22(27)24-19-12-23-25(14-19)13-18-7-4-6-16-5-2-3-8-20(16)18/h2-12,14H,13H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCZPLBOICWPCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CN(N=C2)CC3=CC=CC4=CC=CC=C43)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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